1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-chloro-4-methylphenyl group at position 1 and a 4-ethylphenyl substituent at the N-4 amine position. This scaffold is part of a broader class of kinase inhibitors, where substitutions on the phenyl rings and pyrazolo-pyrimidine core modulate target affinity, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-14-5-7-15(8-6-14)25-19-17-11-24-26(20(17)23-12-22-19)16-9-4-13(2)18(21)10-16/h4-12H,3H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOYAYAZLQLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
- Molecular Formula : C26H22ClN3
- Molecular Weight : 411.94 g/mol
- InChIKey : DZRADSHSPHMLFF-UHFFFAOYSA-N
The compound has a complex structure that contributes to its biological activity. The presence of the pyrazole and pyrimidine rings is significant, as these structures are often associated with various pharmacological effects.
Anticancer Properties
Recent research highlights the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that derivatives of this class can inhibit the growth of multiple cancer cell lines:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative activity.
- Liver Cancer (HepG2) : Demonstrated notable cytotoxic effects.
- Other Cancers : Effective against lung, colorectal, renal, and prostate cancers .
In vitro studies indicated that compounds similar to this compound displayed IC50 values ranging from 18 µM to 30 µM against various cancer cell lines .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrazolo derivatives have been evaluated for their ability to inhibit COX enzymes, which are crucial in inflammatory processes. Some derivatives showed promising results in both in vitro and in vivo models .
Antibiofilm and Anti-quorum Sensing Activities
A study focused on the antibiofilm activity of pyrazole derivatives reported significant inhibition against biofilm formation in bacterial cultures. This suggests potential applications in treating infections related to biofilm formation .
Synthesis and Evaluation
A systematic approach was taken to synthesize various pyrazolo[3,4-d]pyrimidine derivatives. The synthesis often involved multi-step reactions starting from readily available precursors. For instance, one study synthesized compounds using 3,5-diaminopyrazole as a starting material and evaluated their biological activities through various assays .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms that may include:
- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells, leading to reduced tumor growth.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that the compound can significantly inhibit tumor formation in animal models.
For instance, a study evaluating similar pyrazolo compounds reported substantial cytotoxic effects against human cancer cell lines, suggesting that structural modifications can enhance potency against specific targets .
Anti-inflammatory Properties
The anti-inflammatory effects of 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated with positive outcomes. The compound has been shown to:
- Reduce Edema : In animal models, this compound demonstrated efficacy in reducing carrageenan-induced edema, indicating its potential as an anti-inflammatory agent.
- Lower Toxicity : Compared to traditional anti-inflammatory drugs like Diclofenac, this compound exhibited lower ulcerogenic activity and toxicity .
Biological Evaluation and Case Studies
Several case studies have documented the biological activities of this compound:
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine ring system undergoes oxidation at specific positions. For example:
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C-6 Position Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions oxidizes the pyrimidine ring’s C-6 position, forming a ketone derivative.
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Methyl Group Oxidation : The 3-chloro-4-methylphenyl substituent’s methyl group can be oxidized to a carboxylic acid using hydrogen peroxide (H₂O₂) or chromium-based oxidants under reflux.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| C-6 oxidation | KMnO₄ (0.1 M) | H₂O, 60°C, 4 hrs | 6-oxo-pyrazolo[3,4-d]pyrimidin-4-amine |
| Methyl group oxidation | H₂O₂ (30%), H₂SO₄ | Reflux, 8 hrs | 3-chloro-4-carboxyphenyl derivative |
Reduction Reactions
Reductive modifications target the pyrazolo[3,4-d]pyrimidine’s nitrogen-rich structure:
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Nitro Group Reduction : If nitro groups are present in intermediates, catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces them to amines.
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Ring Saturation : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) partially reduces the pyrimidine ring, yielding dihydro derivatives.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd-C | EtOH, RT, 2 hrs | Primary amine intermediate |
| Ring saturation | LiAlH₄ (2 eq) | THF, 0°C → RT, 6 hrs | 1,2-dihydropyrazolo[3,4-d]pyrimidin-4-amine |
Nucleophilic Substitution
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent methyl group:
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Chlorine Replacement : Reaction with amines (e.g., ethylamine) in dimethylformamide (DMF) at 80°C replaces chlorine with nucleophiles .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| SNAr with ethylamine | EtNH₂ (2 eq) | DMF, 80°C, 12 hrs | 3-amino-4-methylphenyl derivative |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable derivatization of the pyrazolo[3,4-d]pyrimidine core:
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Suzuki Coupling : The 4-ethylphenyl group can be introduced via Suzuki-Miyaura coupling using arylboronic acids, Pd(PPh₃)₄, and K₃PO₄ in toluene/water .
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Buchwald-Hartwig Amination : Functionalization at the pyrimidine’s C-4 position with aryl amines employs Pd₂(dba)₃ and Xantphos .
Acid/Base-Mediated Reactions
The amine group at the C-4 position undergoes protonation/deprotonation, affecting solubility and reactivity:
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Salt Formation : Treatment with HCl in ethanol generates a hydrochloride salt, improving aqueous solubility .
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Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives.
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound degrades via:
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Hydrolysis : The pyrimidine ring undergoes slow hydrolysis in aqueous acidic/basic conditions, forming pyrazol-5-one byproducts.
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Photooxidation : UV exposure in solution leads to N-oxide formation at the pyrazole nitrogen.
Key Research Findings
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Catalytic Efficiency : Pd-based catalysts achieve >80% yields in cross-coupling reactions, with TOFs up to 120 h⁻¹ .
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Selectivity : SNAr reactions favor the 3-chloro position over the pyrimidine ring’s chlorines due to steric and electronic factors .
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Stability Profile : Hydrochloride salts exhibit enhanced thermal stability (Tdec >200°C) compared to free bases.
These reactions enable strategic modifications to optimize the compound’s pharmacokinetic and target-binding properties, supporting its development as a kinase inhibitor or anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally related analogs:
Substituent Effects on Aromatic Rings
- S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Substituents: Dual chloro groups on the ethyl chain and a 4-fluorobenzyl group. Activity: Demonstrated efficacy in neuroblastoma (SK-N-BE(2) cells) at 5.74 ng/mL with minimal side effects when delivered via graphene oxide nanosheets . Key Difference: The 2-chloro-2-(4-chlorophenyl)ethyl group enhances kinase selectivity compared to the simpler 3-chloro-4-methylphenyl group in the target compound.
- N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Substituents: 3-Chloro-4-methylphenyl and 4-chlorophenyl groups. Molecular Weight: 370.237 g/mol (vs. ~370–400 g/mol for similar compounds).
Modifications on the Amine Side Chain
1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine :
N-(4-Chlorophenyl)-1-(4-chlorostyryl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (137b) :
Thioether and Alkyl Modifications
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2a) :
3-(6-Ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (17q) :
Structural and Activity Data Table
Key Research Findings
- Selectivity : Bulky substituents (e.g., tert-butyl in PP1 analogs) confer kinase selectivity, as seen in PKC inhibitors where 1NA-PP1 selectively inhibits AS PKC over WT PKC .
- Toxicity Mitigation: Nano-carrier delivery (e.g., graphene oxide for S29) reduces off-target toxicity while maintaining efficacy .
- Synthetic Flexibility: Suzuki coupling and reductive amination are widely used to introduce diverse substituents (e.g., cyclopropoxy, morpholinoethyl) .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
- Core scaffold formation : Condensation of substituted pyrazolo[3,4-d]pyrimidine precursors with halogenated aryl groups under reflux conditions.
- Amination : Reaction of intermediates with aryl amines (e.g., 4-ethylaniline) using polar aprotic solvents like acetonitrile or dichloromethane.
- Purification : Recrystallization from solvents such as ethanol or acetonitrile to achieve >95% purity (HPLC) . Key steps require IR and ¹H NMR to confirm intermediate structures and final product integrity .
Q. How is the compound characterized for structural validation and purity assessment?
Methodological Answer:
- Spectroscopy : ¹H NMR (e.g., δ 8.2–8.4 ppm for pyrimidine protons) and ¹³C NMR to confirm substituent positions .
- Mass Spectrometry : HRMS (e.g., m/z 381.12 [M+H]⁺) for molecular weight verification .
- Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. IR spectroscopy (e.g., C-Cl stretch at 750 cm⁻¹) validates functional groups .
Advanced Research Questions
Q. How can reaction yields be improved during the amination step of pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr in DMSO) to enhance coupling efficiency between aryl halides and amines .
- Solvent Selection : Polar solvents like DMSO improve solubility of intermediates, reducing side reactions.
- Temperature Control : Prolonged reflux (e.g., 48–72 hours at 35–50°C) ensures complete conversion . Low yields (e.g., 17.9% in some cases) may require iterative solvent screening (e.g., ethanol vs. acetonitrile) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., -OCH₃) groups at the 3-chloro-4-methylphenyl or 4-ethylphenyl positions to modulate bioactivity .
- Biological Assays : Compare IC₅₀ values in target pathways (e.g., kinase inhibition) across derivatives.
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinity to receptors like EGFR or JAK2 .
Q. How should researchers resolve contradictions in bioactivity data between structurally similar derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Crystallography : Solve X-ray structures to confirm substituent orientation and hydrogen bonding patterns.
- Meta-Analysis : Compare synthetic protocols (e.g., reaction time, purity thresholds) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
